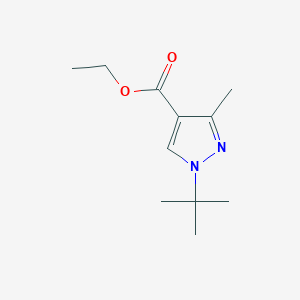

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate

説明

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group at the 4-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. The tert-butyl group is known for its steric hindrance, which can influence the compound’s reactivity and stability .

特性

IUPAC Name |

ethyl 1-tert-butyl-3-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-13(11(3,4)5)12-8(9)2/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRELGNRKLFVEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been reported to facilitate the direct introduction of tert-butyl groups into organic compounds, making the process more sustainable and versatile .

化学反応の分析

Types of Reactions

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ester group or other functional groups present in the molecule.

Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of strong bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of alkylated or arylated pyrazole derivatives .

科学的研究の応用

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

The mechanism of action of Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .

類似化合物との比較

Similar Compounds

Ethyl 1-(tert-butyl)-3-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a methyl group.

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Ethyl 1-(tert-butyl)-3-isopropyl-1H-pyrazole-4-carboxylate: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct steric and electronic properties. The presence of the tert-butyl group provides significant steric hindrance, affecting the compound’s reactivity and interactions with biological targets.

生物活性

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylate (ETBMPC) is an organic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

ETBMPC features a unique structure characterized by:

- Pyrazole ring : A five-membered ring with two adjacent nitrogen atoms.

- Functional groups : An ethyl ester at the 4-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position.

This structural configuration influences its reactivity, stability, and interactions with biological targets.

The biological activity of ETBMPC is primarily attributed to its interaction with specific enzymes and receptors. The tert-butyl group introduces steric hindrance, which can enhance binding affinity and selectivity. The pyrazole ring is capable of participating in hydrogen bonding and π-π interactions, further modulating its biological effects.

Anti-inflammatory Activity

ETBMPC has been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. A recent study demonstrated that pyrazole derivatives exhibit significant COX-2 inhibitory activity, making them potential candidates for anti-inflammatory therapies.

| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| ETBMPC | 0.034 | >353.8 |

| Celecoxib | 0.054 | Reference |

The selectivity index indicates that ETBMPC may offer a safer profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib due to reduced ulcerogenic effects.

Anticancer Activity

Research has also highlighted the anticancer potential of ETBMPC and related pyrazole compounds. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival.

Case Studies

- Study on COX Inhibition : A study involving a series of substituted pyrazole derivatives reported that ETBMPC exhibited a high degree of COX-2 selectivity with minimal side effects observed in histopathological evaluations of treated rats .

- Anticancer Efficacy : Another investigation demonstrated that ETBMPC effectively inhibited the proliferation of breast cancer cells through the activation of apoptotic pathways. The study found a significant reduction in cell viability at concentrations as low as 10 μM .

Synthesis and Applications

ETBMPC serves as a valuable building block in organic synthesis, particularly in developing more complex heterocyclic compounds. Its applications extend beyond pharmaceuticals; it is also utilized in agrochemical formulations due to its bioactive properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。